(R)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl group and a 5-aminopyridin-2-yloxy moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the aminopyridin-2-yloxy group. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-aminopyridine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aminopyridin-2-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its aminopyridin-2-yloxy group is particularly useful for interactions with biological targets.
Medicine
In medicine, ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridin-2-yloxy group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate: A similar compound without the ®-configuration.
tert-Butyl 3-(5-hydroxypyridin-2-yloxy)pyrrolidine-1-carboxylate: A compound with a hydroxyl group instead of an amino group.
tert-Butyl 3-(5-chloropyridin-2-yloxy)pyrrolidine-1-carboxylate: A compound with a chlorine atom instead of an amino group.
Uniqueness
®-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which can influence its interactions with biological targets and its reactivity in chemical reactions. This configuration can lead to different biological activities and selectivities compared to its (S)-enantiomer or other similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDVDKXXIRYCAA-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121282 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-78-0 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(5-amino-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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